3-Butyn-2-one
Overview
Description
3-Butyn-2-one, also known as methyl ethynyl ketone, is an organic compound with the molecular formula C4H4O. It is a clear, colorless to yellow liquid with a penetrating odor and is chemically reactive. This compound is notable for its triple bond and carbonyl group, making it a versatile intermediate in organic synthesis .
Mechanism of Action
- Role : Its reactivity allows it to participate in various chemical reactions, including Michael additions and cyclotrimerizations .
- Interaction : 3-Butyn-2-one can undergo asymmetric double-Michael reactions with nucleophiles, such as ortho-tosylamidophenyl malonate, catalyzed by chiral aminophosphines. These reactions yield indolines .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
It has been found to undergo asymmetric double-Michael reaction with ortho-tosylamidophenyl malonate catalyzed by chiral aminophosphines to yield indolines . This suggests that 3-Butyn-2-one can interact with enzymes and other biomolecules in a biochemical context.
Molecular Mechanism
It is known to participate in conjugate arylation mediated by gallium (III) chloride leading to (E)-α,β-unsaturated ketones . This suggests that this compound may interact with biomolecules at the molecular level, potentially influencing enzyme activity and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Butyn-2-one can be synthesized through various methods. One common method involves the oxidation of 3-butyn-2-ol using manganese dioxide in dichloromethane. The reaction is carried out at room temperature, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, this compound is produced through the catalytic dehydrogenation of 3-butyn-2-ol. This process involves passing the alcohol over a catalyst at elevated temperatures to achieve the desired ketone .
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-one undergoes various types of chemical reactions, including:
Asymmetric Double-Michael Reaction: This reaction involves the addition of nucleophiles to the triple bond and carbonyl group, often catalyzed by chiral aminophosphines.
Reduction: The compound can be reduced to 3-butyn-2-ol using hydride donors.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Manganese Dioxide: Used for oxidation reactions.
Chiral Aminophosphines: Catalysts for asymmetric double-Michael reactions.
Hydride Donors: Used in reduction reactions.
Major Products
Indolines: Formed through asymmetric double-Michael reactions.
Pipecolic Acid Derivatives: Result from double Michael reactions with nitrogen-containing tethered diacids.
Scientific Research Applications
3-Butyn-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, such as clerodane diterpenoids.
Medicinal Chemistry: Investigated for its potential in drug development due to its reactive nature.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl Propiolate: Another electron-deficient alkyne with similar reactivity.
Dimethyl Acetylenedicarboxylate: Known for its strong electrophilic nature.
Ethyl Propiolate: Shares similar chemical properties and reactivity patterns.
Uniqueness
3-Butyn-2-one is unique due to its combination of a triple bond and a carbonyl group, which allows it to participate in a wide range of chemical reactions. Its ability to undergo asymmetric double-Michael reactions with high stereoselectivity sets it apart from other similar compounds .
Properties
IUPAC Name |
but-3-yn-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O/c1-3-4(2)5/h1H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGPFNGLRSIPSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074521 | |
Record name | 3-Butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423-60-5 | |
Record name | 3-Butyn-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | But-3-yn-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001423605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butyn-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | But-3-yn-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetylethyne | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST682FTU47 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Butyn-2-one?
A1: this compound has a molecular formula of C4H4O and a molecular weight of 68.07 g/mol. []
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. These include Mass Spectrometry (MS), 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. High-Resolution Mass Spectrometry (HRMS) analyses have also been used to confirm the structures of products derived from reactions involving this compound. []
Q3: How stable is this compound and what methods are available for its preparation?
A3: this compound is considered an unstable ketone. [] One method for its preparation involves treating its corresponding acetal with anhydrous iron (III) chloride suspended on dry silica. []
Q4: What is the typical reactivity of this compound with amines?
A4: this compound commonly undergoes conjugate addition reactions with amines. For example, it reacts with alicyclic amines to form enamines. [] This reaction is influenced by the basicity of the amine, with higher basicity leading to increased reactivity. []
Q5: How does water influence the reactivity of this compound with anilines?
A5: Water has been shown to significantly enhance the rate of conjugate addition of this compound to anilines. This effect is attributed to water's role as a solvent, increasing the reaction rate by a factor of 45 to 200 compared to other media. []
Q6: Can this compound be used to synthesize heterocyclic compounds?
A6: Yes, this compound serves as a versatile building block for various heterocycles. It reacts with ortho-substituted anilines to yield quinoline derivatives. [] Furthermore, it participates in reactions leading to the formation of 1H-1,2-benzodiazepine derivatives, such as when reacted with tropone tosylhydrazone sodium salt. []
Q7: How does the reactivity of this compound differ towards borane anions compared to other alkynes?
A7: Unlike terminal alkynes that typically undergo monocarbon insertion reactions with borane anions, this compound, being a polarized terminal alkyne, exhibits a unique reactivity. It reacts with the arachno-6,8-C2B7H12- anion to yield a new class of arachno-tricarbaboranes with the general formula arachno-6-(RCH2)-5,6,7-C3B7H12. []
Q8: What are the applications of this compound in organic synthesis?
A8: this compound is employed in various synthetic transformations. For instance, it can be used in the synthesis of trans-fused bicyclic compounds through a double Michael reaction with tethered carbon acids. [] It also serves as a starting material in the synthesis of zaragozic acids A and C, potent squalene synthase inhibitors. []
Q9: Can this compound be used in the synthesis of polymers?
A9: Yes, copolymerization of acetylene with this compound yields new cyclooctatetraene derivatives. [] This demonstrates the potential of this compound in polymer chemistry.
Q10: Does this compound exhibit any biological activity?
A10: Research suggests that this compound possesses nematicidal activity. It displays potent effects against the root-knot nematode Melodogyne incognita. [] The presence of the electron-withdrawing carbonyl group conjugated to the alkyne triple bond significantly contributes to its nematicidal properties. []
Q11: How does the structure of this compound relate to its nematicidal activity?
A11: The conjugation of the electron-withdrawing carbonyl group to the alkyne triple bond plays a crucial role in the nematicidal activity of this compound. This structural feature likely enhances its reactivity with biological targets within the nematode. []
Q12: What is known about the metabolic fate of this compound in biological systems?
A12: Studies have focused on the reductive metabolism of 4-phenyl-3-butyn-2-one (PBYO), a derivative of this compound, in rat liver preparations. [, ] Both the triple bond and the carbonyl group of PBYO are susceptible to reduction by enzymes present in rat liver microsomes and cytosol. [, ]
Q13: Are there any studies exploring the use of this compound in reactions involving catalysts?
A13: Yes, this compound has been investigated in various catalytic reactions. For instance, it serves as a substrate in the synthesis of 1,4-diaryl-3-butyn-2-ones through palladium-catalyzed carbonylative coupling with benzyl chlorides. [] Additionally, its reaction with benzyl azide in the presence of a copper(I) catalyst, commonly referred to as a “click reaction,” has been studied using microcalorimetry to understand the reaction kinetics and thermodynamics. []
Q14: Have there been any computational studies on the reactivity of this compound?
A14: Density functional theory (DFT) calculations have been employed to elucidate the mechanism of rearrangement reactions involving this compound. These calculations provided insights into the molecular energy and atomic charge distributions, supporting the proposed reaction pathway leading to the formation of benzoxazole derivatives. []
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